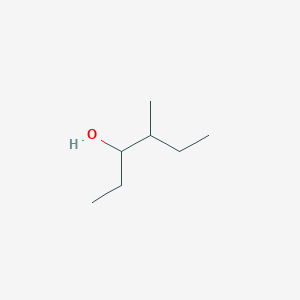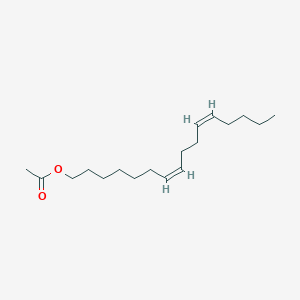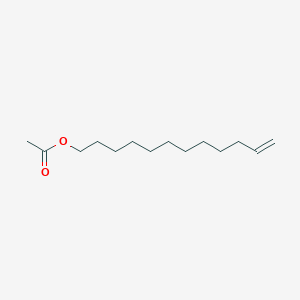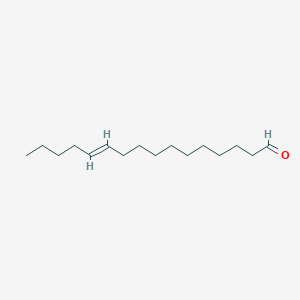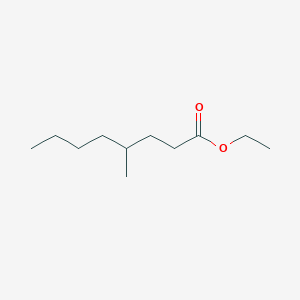![molecular formula C8H6O3 B013470 3-Méthyl-2H-furo[2,3-c]pyran-2-one CAS No. 857054-02-5](/img/structure/B13470.png)
3-Méthyl-2H-furo[2,3-c]pyran-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Karrikinolide has a wide range of scientific research applications, including:
Agriculture: It is used to promote seed germination and seedling growth in various crop species, enhancing agricultural productivity.
Horticulture: Karrikinolide is applied to stimulate the germination of ornamental plants and improve their growth and vigor.
Ecological Restoration: It plays a crucial role in the restoration of fire-prone ecosystems by promoting the germination of native plant species.
Plant Biology: Karrikinolide is used as a tool to study the mechanisms of seed germination and early plant development.
Stress Alleviation: It helps plants mitigate oxidative stress caused by environmental factors such as salinity, drought, and heavy metals
Analyse Biochimique
Cellular Effects
Karrikinolide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase the germination rate and seedling mass when applied to filter paper at a concentration of 1 μM .
Molecular Mechanism
The molecular mechanism of action of Karrikinolide is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Karrikinolide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
Karrikinolide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le karrikinolide peut être synthétisé par pyrolyse de glucides, notamment des sucres et des polysaccharides, principalement la cellulose. Le processus implique le chauffage de la matière végétale à environ 180 °C pendant 30 minutes, ce qui conduit à la formation de karrikines, dont le karrikinolide .
Méthodes de production industrielle : Dans les milieux industriels, le karrikinolide est souvent produit à partir de biochars dérivés de la pyrolyse de matières végétales. Les biochars sont préparés à l’aide de technologies de pyrolyse à l’échelle commerciale, et les propriétés chimiques, notamment la concentration de karrikinolide, sont quantifiées à l’aide de techniques analytiques avancées telles que la chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem .
Analyse Des Réactions Chimiques
Types de réactions : Le karrikinolide subit principalement des réactions typiques des composés buténolide. Il s’agit notamment de :
Oxydation : Le karrikinolide peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le karrikinolide en formes réduites avec différents groupes fonctionnels.
Substitution : Des réactions de substitution peuvent se produire sur le cycle furane, conduisant à la formation de dérivés de karrikinolide substitués.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des halogénures dans des conditions basiques ou acides.
Principaux produits :
4. Applications de la recherche scientifique
Le karrikinolide a un large éventail d’applications en recherche scientifique, notamment :
Agriculture : Il est utilisé pour favoriser la germination des semences et la croissance des semis dans diverses espèces cultivées, améliorant ainsi la productivité agricole.
Horticulture : Le karrikinolide est appliqué pour stimuler la germination des plantes ornementales et améliorer leur croissance et leur vigueur.
Restauration écologique : Il joue un rôle crucial dans la restauration des écosystèmes sujets aux incendies en favorisant la germination des espèces végétales indigènes.
Biologie végétale : Le karrikinolide est utilisé comme outil pour étudier les mécanismes de la germination des semences et du développement précoce des plantes.
Atténuation du stress : Il aide les plantes à atténuer le stress oxydatif causé par des facteurs environnementaux tels que la salinité, la sécheresse et les métaux lourds
Mécanisme D'action
Le karrikinolide exerce ses effets en imitant une hormone de signalisation appelée strigolactone. Il se lie à une protéine réceptrice spécifique appelée KARRIKIN-INSENSITIVE-2 (KAI2) dans les plantes. Cette interaction déclenche une cascade de signalisation qui conduit à l’activation de divers gènes impliqués dans la germination des semences et le développement précoce des plantes. Les cibles moléculaires et les voies impliquées comprennent la modulation du métabolisme antioxydant et la régulation à la hausse des gènes liés au stress .
Composés similaires :
Strigolactones : Ce sont des hormones végétales qui présentent des similitudes structurelles avec les karrikines et jouent un rôle dans la germination des semences et le développement des plantes.
Cyanohydrines : Des composés tels que le glycéronitrile, présents dans la fumée, peuvent également stimuler la germination des semences par la libération de cyanure.
Unicité du karrikinolide : Le karrikinolide est unique par son activité puissante de promotion de la germination à des concentrations extrêmement faibles. Il est très efficace pour stimuler la germination d’un large éventail d’espèces végétales, y compris celles qui réagissent à la fumée. Sa capacité à favoriser la croissance des semis et à atténuer le stress environnemental le distingue encore des autres composés similaires .
Comparaison Avec Des Composés Similaires
Strigolactones: These are plant hormones that share structural similarities with karrikins and play a role in seed germination and plant development.
Cyanohydrins: Compounds such as glyceronitrile, found in smoke, can also stimulate seed germination through the release of cyanide.
Uniqueness of Karrikinolide: Karrikinolide is unique in its potent germination-promoting activity at extremely low concentrations. It is highly effective in stimulating the germination of a wide range of plant species, including those that are smoke-responsive. Its ability to promote seedling growth and mitigate environmental stress further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
3-methylfuro[2,3-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTMAMXOAOYKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466795 | |
| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857054-02-5 | |
| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Karrikinolide (KAR1) and where is it found?
A: Karrikinolide (KAR1) is a natural butenolide compound found in the smoke of burning plant material. [, , , ] It acts as a potent seed germination stimulant for a wide range of plant species, including many found in fire-prone ecosystems. [, , , ]
Q2: How potent is Karrikinolide (KAR1) as a germination stimulant?
A: Karrikinolide (KAR1) exhibits remarkable potency, stimulating germination in sensitive species at concentrations as low as 1 ppb (part per billion), which is equivalent to 1 µg L−1 or 10−9 M. [, ] This extraordinary sensitivity highlights its potential for applications in seed-based research and ecological restoration.
Q3: What types of plants are known to respond to Karrikinolide (KAR1)?
A: Karrikinolide (KAR1) has been shown to promote seed germination in a diverse array of plant species, encompassing a broad taxonomic range. [, , , ] While it demonstrates effectiveness across various plant families, its efficacy is not universal, and some species exhibit greater sensitivity than others. [, , , ]
Q4: Does Karrikinolide (KAR1) always stimulate germination?
A: While Karrikinolide (KAR1) is a potent germination stimulant, its effects can be influenced by various factors, including the specific plant species, its dormancy state, environmental conditions (like light and temperature), and the presence of other chemical compounds. [, , , , ]
Q5: How does the dormancy state of seeds affect their response to Karrikinolide (KAR1)?
A: The dormancy state of seeds plays a crucial role in their responsiveness to Karrikinolide (KAR1). [, , ] Seeds with deeper dormancy levels may require additional treatments or longer exposure times to elicit germination, while seeds with less dormancy may show a more immediate response. [, ] The seasonal timing of KAR1 application can impact its effectiveness, as seed dormancy levels naturally fluctuate throughout the year. []
Q6: How does the seed’s water content influence its response to Karrikinolide (KAR1)?
A: Seed water content significantly affects Karrikinolide (KAR1) sensitivity. Dry seeds without prior imbibition demonstrate the highest sensitivity. [] As seeds imbibe water, their sensitivity to KAR1 generally decreases. [] This finding suggests that applying KAR1 to dry seeds might be most effective for promoting germination. []
Q7: Does light impact how Karrikinolide (KAR1) influences seed germination?
A: Light plays a significant role in the germination response of some species to Karrikinolide (KAR1). [, ] In several instances, seeds exposed to darkness showed an enhanced germination response to KAR1 compared with those exposed to light. [] This observation suggests that light conditions during and after KAR1 treatment can modulate its efficacy.
Q8: Is Karrikinolide (KAR1) the only germination stimulant found in smoke?
A: No, Karrikinolide (KAR1) is not the sole germination stimulant present in smoke. Other compounds, such as glyceronitrile and cyanide, have been identified as germination stimulants in specific plant species. [, , , ] Notably, some species respond to glyceronitrile but not to KAR1, highlighting the complexity of smoke-derived germination cues. [, ]
Q9: Can the plant material used to generate smoke water impact germination?
A: Yes, the type of plant material used to produce smoke water can influence its efficacy in promoting germination. [] For example, smoke from alfalfa (Medicago sativa) elicited different germination responses in certain species compared to smoke from prairie hay (Festuca hallii) or wheat straw (Triticum aestivum). [] These findings suggest variations in the composition and abundance of germination-active compounds among different plant-derived smoke sources. []
Q10: What are the potential applications of Karrikinolide (KAR1) in ecological restoration?
A: Karrikinolide (KAR1) holds significant promise for ecological restoration efforts, particularly in fire-prone ecosystems. [, , ] By promoting the germination of dormant seeds, it could aid in restoring degraded landscapes and enhancing the establishment of native plant communities. [, , ]
Q11: Could Karrikinolide (KAR1) be used to control weeds?
A: While Karrikinolide (KAR1) primarily acts as a germination stimulant, there is potential for its application in weed management strategies. [, , ] By triggering the synchronous germination of weed seeds in agricultural fields, it could facilitate their targeted eradication using conventional methods, potentially reducing the reliance on herbicides. [, , ]
Q12: Are there any known inhibitors of Karrikinolide (KAR1) action on seeds?
A: Yes, Trimethylbutenolide (TMB), another compound found in smoke, has been identified as a germination inhibitor and can reduce the stimulatory effects of Karrikinolide (KAR1) on germination in some species. [, , ] This antagonistic interaction between KAR1 and TMB highlights the complexity of smoke as a source of germination cues, where the balance of stimulatory and inhibitory compounds likely influences seed responses in the post-fire environment.
Q13: What is the molecular structure of Karrikinolide (KAR1)?
A: Karrikinolide (KAR1) is a butenolide, with the IUPAC name 3-methyl-2H-furo[2,3-c]pyran-2-one. Its molecular formula is C8H6O3. [, , ]
Q14: Are there synthetic analogues of Karrikinolide (KAR1)?
A: Yes, researchers have synthesized various analogues of Karrikinolide (KAR1) to investigate structure-activity relationships and potentially develop more effective or targeted compounds. [, , ] These synthetic efforts aim to optimize germination-promoting activity, explore potential applications in agriculture and horticulture, and elucidate the molecular mechanisms underlying KAR1 perception and signaling in plants.
Q15: Have any studies investigated the molecular mechanisms of Karrikinolide (KAR1) action?
A: Yes, research suggests that Karrikinolide (KAR1) may exert its effects on germination through complex signaling pathways that involve plant hormones like abscisic acid (ABA), auxins, and cytokinins. [, ] Studies have shown that KAR1 can alter the expression of genes associated with ABA signaling, seed dormancy, and germination processes, providing insights into the molecular basis of its action.
Q16: How stable is Karrikinolide (KAR1) in the environment?
A: While studies directly addressing the environmental persistence and degradation of Karrikinolide (KAR1) are limited, its presence in post-fire environments suggests a certain degree of stability under natural conditions. [, ] Further research is needed to fully understand its fate in the environment, including its breakdown pathways and potential impacts on soil ecosystems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





